3-(Trifluoromethoxy)thiobenzamide

Catalog No.
S829690
CAS No.
1053656-09-9
M.F
C8H6F3NOS
M. Wt
221.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)thiobenzamide

CAS Number

1053656-09-9

Product Name

3-(Trifluoromethoxy)thiobenzamide

IUPAC Name

3-(trifluoromethoxy)benzenecarbothioamide

Molecular Formula

C8H6F3NOS

Molecular Weight

221.2 g/mol

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14)

InChI Key

KGDKLGFSPGGSRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

3-(Trifluoromethoxy)thiobenzamide (CAS 1053656-09-9) is a specialized fluorinated building block primarily utilized in the synthesis of thiazoles, thiadiazoles, and related heterocycles via Hantzsch-type cyclocondensations[1]. Characterized by the presence of a meta-substituted trifluoromethoxy (-OCF3) group, this thioamide serves as a critical precursor for medicinal chemistry and agrochemical pipelines requiring enhanced lipophilicity and metabolic stability[2]. Unlike standard thiobenzamides, the -OCF3 moiety imparts a unique combination of high electronegativity and conformational flexibility, making it an indispensable starting material for late-stage lead optimization where standard methoxy or unsubstituted analogs fail to meet stringent pharmacokinetic requirements [3].

Substituting 3-(Trifluoromethoxy)thiobenzamide with its non-fluorinated analog, 3-methoxythiobenzamide, fundamentally compromises downstream product viability and process efficiency [1]. The methoxy group is highly susceptible to CYP450-mediated oxidative O-demethylation, introducing severe metabolic liabilities into the resulting active pharmaceutical ingredients (APIs) [2]. Furthermore, the electron-donating nature of the methoxy group increases the nucleophilicity of the thioamide, which can lead to unwanted dimerization into 1,2,4-thiadiazoles during Hantzsch thiazole synthesis [3]. Conversely, the strong electron-withdrawing nature of the -OCF3 group modulates sulfur nucleophilicity, ensuring cleaner cyclization profiles with alpha-haloketones while simultaneously providing a massive boost to target lipophilicity that generic analogs cannot replicate [1].

Quantitative Enhancement of Precursor Lipophilicity

The incorporation of the trifluoromethoxy group provides a profound increase in lipophilicity compared to traditional methoxy analogs [1]. Quantitative structure-activity relationship (QSAR) parameters demonstrate that the -OCF3 group possesses a Hansch lipophilicity parameter (π) of +1.04[2]. In stark contrast, the standard -OCH3 group has a π value of -0.02[2]. When 3-(Trifluoromethoxy)thiobenzamide is utilized as a building block, this +1.06 difference in the π parameter is directly transferred to the resulting thiazole or heterocycle, significantly enhancing the membrane permeability and bioavailability of the final synthesized compound [1].

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (for the -OCF3 substituent)
Comparator Or Baseline-0.02 (for the -OCH3 comparator)
Quantified Difference+1.06 increase in π value
ConditionsStandard QSAR lipophilicity modeling for substituent effects

Procurement of the -OCF3 derivative is essential for synthesizing APIs that require high passive membrane permeability without adding excessive molecular weight.

Metabolic Stability and Oxidative Resistance

A primary failure mode of methoxy-substituted heterocycles is rapid enzymatic degradation via CYP450 enzymes [1]. 3-(Trifluoromethoxy)thiobenzamide circumvents this liability due to the exceptional strength of the C-F bonds within the trifluoromethyl moiety. The bond dissociation energy for the C-F bond in the -OCF3 group is approximately 485.3 kJ/mol, compared to the much weaker C-H bonds (approx. 414.2 kJ/mol) in a standard methoxy group [2]. This high thermodynamic stability, combined with the steric bulk and strong electron-withdrawing nature of the fluorine atoms, sterically and electronically shields the O-C bond from oxidative O-demethylation, ensuring the downstream products maintain prolonged half-lives in vivo [1].

Evidence DimensionBond Dissociation Energy (Metabolic Liability Site)
Target Compound Data~485.3 kJ/mol (C-F bond in -OCF3)
Comparator Or Baseline~414.2 kJ/mol (C-H bond in -OCH3)
Quantified Difference+71.1 kJ/mol increase in bond strength
ConditionsThermodynamic bond stability against oxidative cleavage

Selecting this specific fluorinated precursor prevents costly late-stage failures in drug development caused by rapid metabolic clearance.

Electronic Modulation for Cleaner Hantzsch Cyclization

The electronic properties of the thiobenzamide precursor dictate the efficiency and purity of downstream Hantzsch thiazole syntheses [1]. The -OCF3 group in 3-(Trifluoromethoxy)thiobenzamide acts as a strong electron-withdrawing group, characterized by a Hammett meta-substituent constant (σm) of +0.38 [2]. This contrasts sharply with the electron-donating 3-methoxy analog (σm = +0.12)[2]. The electron-withdrawing effect of the -OCF3 group attenuates the excessive nucleophilicity of the thioamide sulfur. This moderation prevents unwanted side reactions, such as the dimerization of the thioamide into 3,5-diaryl-1,2,4-thiadiazoles, which frequently plagues the cyclocondensation of highly electron-rich thiobenzamides with sterically hindered alpha-haloketones [3].

Evidence DimensionHammett Substituent Constant (σm)
Target Compound Data+0.38 (Electron-withdrawing)
Comparator Or Baseline+0.12 (Electron-donating for -OCH3)
Quantified DifferenceShift of +0.26 in σm, reversing the electronic effect
ConditionsReactivity profiling for α-haloketone cyclocondensation

This electronic modulation ensures higher yields and cleaner impurity profiles during the industrial-scale synthesis of substituted thiazoles.

Enhanced Precursor Stability in Acidic Reaction Media

Primary thioamides are often susceptible to hydrolysis in acidic environments, which can complicate their storage and use in acid-catalyzed cyclizations [1]. The incorporation of the strongly electron-withdrawing -OCF3 group (Hammett σm = +0.38) significantly reduces the electron density on the thioamide nitrogen compared to the electron-donating -OCH3 group [2]. This reduction in basicity lowers the propensity for nitrogen protonation, thereby increasing the hydrolytic stability of 3-(Trifluoromethoxy)thiobenzamide in acidic reaction media [1]. Consequently, this precursor exhibits superior shelf-life and process reliability during complex, multi-step synthetic sequences that require acidic conditions [3].

Evidence DimensionHydrolytic Stability (via Nitrogen Basicity)
Target Compound DataReduced basicity (σm = +0.38)
Comparator Or BaselineHigher basicity (σm = +0.12 for -OCH3)
Quantified DifferenceDecreased susceptibility to acid-catalyzed hydrolysis
ConditionsAcidic reaction environments and long-term storage

Procurement of this stabilized precursor reduces batch-to-batch variability and material loss due to degradation during storage and acid-mediated syntheses.

Synthesis of Metabolically Stable Thiazole-Based Therapeutics

Due to the high Hansch π value (+1.04) and exceptional C-F bond dissociation energy (485.3 kJ/mol), 3-(Trifluoromethoxy)thiobenzamide is the premier choice for synthesizing thiazole-core active pharmaceutical ingredients (APIs) where overcoming CYP450-mediated O-demethylation and poor membrane permeability are primary project goals [1].

Agrochemical Development Requiring High Environmental Persistence

In the development of novel fungicides and insecticides, the incorporation of the -OCF3 group via this thiobenzamide precursor provides necessary environmental robustness. The strong electron-withdrawing nature (σm = +0.38) and thermodynamic stability of the precursor translate into final agrochemicals that resist rapid hydrolytic and oxidative degradation in field conditions [2].

Precision SAR Studies Involving Conformational Flexibility

Unlike the rigid -CF3 group, the -OCF3 moiety can adopt a perpendicular orientation relative to the aromatic ring due to nO → σ*C–F hyperconjugation. This makes 3-(Trifluoromethoxy)thiobenzamide an essential building block for structure-activity relationship (SAR) campaigns that require probing specific steric pockets in target receptors without sacrificing lipophilicity [3].

XLogP3

2.7

Dates

Last modified: 08-16-2023

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